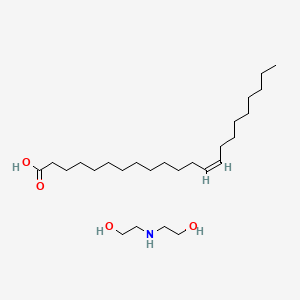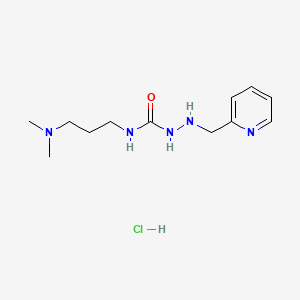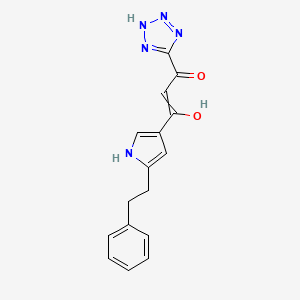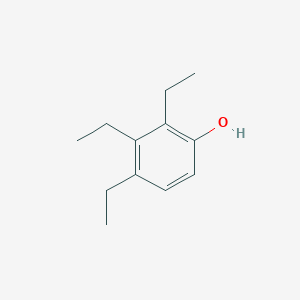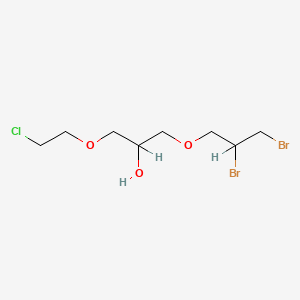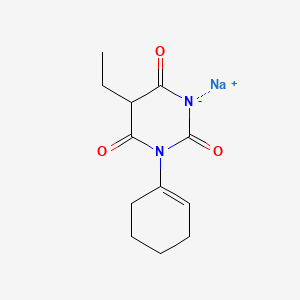
Sodium 1-(1-cyclohexen-1-yl)-5-ethylbarbiturate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1-(1-cyclohexen-1-yl)-5-ethylbarbiturate is a chemical compound that belongs to the class of barbiturates. Barbiturates are known for their sedative and hypnotic properties. This particular compound is characterized by the presence of a cyclohexene ring attached to the barbiturate core, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-(1-cyclohexen-1-yl)-5-ethylbarbiturate typically involves the reaction of 1-cyclohexen-1-ylamine with diethyl malonate, followed by cyclization and subsequent reaction with sodium ethoxide. The reaction conditions usually require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to ensure the final product meets the required specifications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sodium ion can be replaced by other cations.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium chloride in aqueous solution.
Major Products:
Oxidation: Cyclohexenone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various barbiturate salts depending on the substituting cation.
Aplicaciones Científicas De Investigación
Sodium 1-(1-cyclohexen-1-yl)-5-ethylbarbiturate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential use as a sedative or anesthetic agent.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of Sodium 1-(1-cyclohexen-1-yl)-5-ethylbarbiturate involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. The molecular targets include the GABA-A receptor subunits, which modulate the flow of chloride ions into neurons, resulting in hyperpolarization and decreased neuronal excitability.
Comparación Con Compuestos Similares
Sodium 5-ethylbarbiturate: Lacks the cyclohexene ring, resulting in different pharmacological properties.
Sodium 1-(1-cyclohexen-1-yl)-5-methylbarbiturate: Similar structure but with a methyl group instead of an ethyl group, leading to variations in potency and duration of action.
Uniqueness: Sodium 1-(1-cyclohexen-1-yl)-5-ethylbarbiturate is unique due to the presence of the cyclohexene ring, which imparts distinct chemical reactivity and pharmacological effects compared to other barbiturates. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
94201-50-0 |
|---|---|
Fórmula molecular |
C12H15N2NaO3 |
Peso molecular |
258.25 g/mol |
Nombre IUPAC |
sodium;1-(cyclohexen-1-yl)-5-ethylpyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C12H16N2O3.Na/c1-2-9-10(15)13-12(17)14(11(9)16)8-6-4-3-5-7-8;/h6,9H,2-5,7H2,1H3,(H,13,15,17);/q;+1/p-1 |
Clave InChI |
RKVKFVQTWSKNSA-UHFFFAOYSA-M |
SMILES canónico |
CCC1C(=O)[N-]C(=O)N(C1=O)C2=CCCCC2.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B12681345.png)
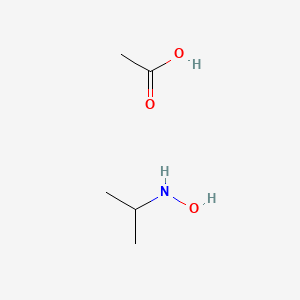
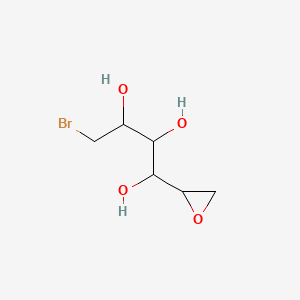
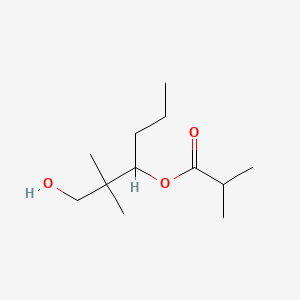
![N-[2-(bromomethyl)-3-chlorophenyl]benzamide](/img/structure/B12681375.png)

